molecular formula C40H81NO B14122559 N-Octadecyldocosanamide CAS No. 41521-16-8

N-Octadecyldocosanamide

Cat. No.: B14122559
CAS No.: 41521-16-8
M. Wt: 592.1 g/mol
InChI Key: SVCKESZOKLIWKX-UHFFFAOYSA-N
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Description

N-Octadecyldocosanamide: is a long-chain fatty acid amide with the molecular formula C₄₀H₈₁NO . This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is characterized by its high molecular weight and long hydrocarbon chains, which contribute to its hydrophobic nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Octadecyldocosanamide can be synthesized through the reaction of docosanoic acid with octadecylamine . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Octadecyldocosanamide can undergo various chemical reactions, including:

    Oxidation: The long hydrocarbon chains can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine and alcohol.

    Substitution: The hydrogen atoms on the amide nitrogen can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of N-substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-Octadecyldocosanamide is used as a surfactant and emulsifying agent due to its amphiphilic nature. It is also employed in the synthesis of other complex molecules and as a stabilizer in various chemical reactions.

Biology: In biological research, this compound is used to study the interactions of long-chain fatty acid amides with biological membranes. It is also investigated for its potential role in cell signaling and metabolic pathways.

Medicine: this compound has potential applications in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

Industry: In the industrial sector, this compound is used as a lubricant, anti-corrosion agent, and in the formulation of cosmetics and personal care products.

Mechanism of Action

The mechanism of action of N-Octadecyldocosanamide involves its interaction with lipid membranes and proteins. Its long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function. Additionally, this compound can interact with specific receptors or enzymes, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

  • N-Octadecyloctadecanamide
  • N-Octadecyldodecanamide
  • N-Octadecylhexadecanamide

Comparison: N-Octadecyldocosanamide is unique due to its longer hydrocarbon chain compared to similar compounds like N-Octadecyloctadecanamide and N-Octadecyldodecanamide. This longer chain length contributes to its higher melting point and greater hydrophobicity, making it more suitable for applications requiring enhanced stability and hydrophobic interactions. Additionally, the specific arrangement of carbon atoms in this compound can lead to distinct interactions with biological membranes and proteins, differentiating its functional properties from those of similar compounds.

Properties

CAS No.

41521-16-8

Molecular Formula

C40H81NO

Molecular Weight

592.1 g/mol

IUPAC Name

N-octadecyldocosanamide

InChI

InChI=1S/C40H81NO/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(42)41-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3,(H,41,42)

InChI Key

SVCKESZOKLIWKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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